molecular formula C15H24ClN3O6 B12366573 Ac-VAD-CMK

Ac-VAD-CMK

Cat. No.: B12366573
M. Wt: 377.82 g/mol
InChI Key: FQAKSMQTRMIPHS-FWDPORAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone (Ac-VAD-CMK) is a synthetic tetrapeptide that functions as a potent and irreversible inhibitor of caspase-1, an enzyme involved in the inflammatory response. . Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone is widely used in scientific research to study inflammation and cell death mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The key steps include:

Industrial Production Methods

While specific industrial production methods for Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone are not widely documented, the general principles of large-scale peptide synthesis apply. These include optimizing reaction conditions, using automated peptide synthesizers, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target proteins.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include thiol groups in cysteine residues of proteins.

    Conditions: Reactions typically occur under physiological conditions (pH 7.4, 37°C).

Major Products

The major products formed from these reactions are covalent adducts between Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone and the target proteins, resulting in the inhibition of caspase-1 activity .

Scientific Research Applications

Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone has a wide range of applications in scientific research:

Mechanism of Action

Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone exerts its effects by irreversibly binding to the active site of caspase-1. The chloromethyl ketone group reacts with the thiol group of a cysteine residue in the enzyme, forming a covalent bond. This inhibits the enzyme’s activity, preventing the maturation of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . The inhibition of caspase-1 also reduces pyroptosis, a form of programmed cell death associated with inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone is unique due to its specificity for caspase-1, making it a valuable tool for studying inflammation and related diseases. Its irreversible binding mechanism ensures prolonged inhibition of the target enzyme, providing insights into the long-term effects of caspase-1 inhibition .

Properties

Molecular Formula

C15H24ClN3O6

Molecular Weight

377.82 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid

InChI

InChI=1S/C15H24ClN3O6/c1-7(2)13(18-9(4)20)15(25)17-8(3)14(24)19-10(5-12(22)23)11(21)6-16/h7-8,10,13H,5-6H2,1-4H3,(H,17,25)(H,18,20)(H,19,24)(H,22,23)/t8-,10-,13-/m0/s1

InChI Key

FQAKSMQTRMIPHS-FWDPORAESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C

Origin of Product

United States

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